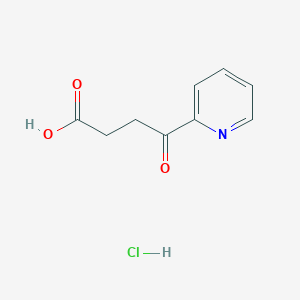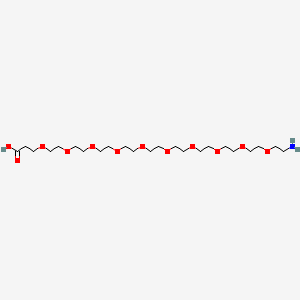
2-(3-metil-2-tioxo-2,3-dihidro-1H-imidazol-4-il)acetato de etilo
Descripción general
Descripción
Ethyl 2-(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)acetate is a useful research compound. Its molecular formula is C8H12N2O2S and its molecular weight is 200.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones antimicrobianas y antifúngicas
Se ha informado que los derivados del imidazol, como el que se está considerando, presentan actividades antimicrobianas y antifúngicas significativas . Estos compuestos pueden sintetizarse y modificarse para dirigirse a una variedad de bacterias y hongos patógenos, lo que los convierte en valiosos en el desarrollo de nuevos agentes terapéuticos.
Propiedades antivirales
Algunos derivados del imidazol han mostrado potencial como agentes antivirales. Pueden diseñarse para interferir con la replicación viral o para inhibir enzimas críticas para el ciclo de vida viral, lo que ofrece una vía para el desarrollo de nuevos tratamientos contra infecciones virales .
Efectos antiinflamatorios y analgésicos
El anillo de imidazol está presente en muchos compuestos con propiedades antiinflamatorias y analgésicas. Al modular las vías inflamatorias o bloquear las señales de dolor, estos derivados pueden contribuir a la creación de nuevos medicamentos para el manejo del dolor y la inflamación .
Actividad antitumoral y citotóxica
La investigación ha indicado que ciertos derivados del imidazol pueden exhibir efectos antitumorales y citotóxicos. Pueden funcionar al interrumpir la división celular o inducir la apoptosis en las células cancerosas, lo que es crucial para la investigación de la terapia del cáncer .
Potencial antioxidante
Los compuestos de imidazol se han sintetizado y evaluado por su potencial antioxidante. Pueden actuar como captadores de radicales libres, protegiendo las células del estrés oxidativo, que está relacionado con diversas enfermedades crónicas .
Terapéutica cardiovascular
Se ha encontrado que los derivados del imidazol poseen efectos cardiotónicos y antihipertensivos. Estas propiedades los convierten en candidatos para el tratamiento de diversas afecciones cardiovasculares, como la hipertensión y la insuficiencia cardíaca .
Mecanismo De Acción
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological properties and can interact with multiple targets .
Mode of Action
Imidazole derivatives are known to show a wide range of biological activities, suggesting that they may interact with their targets in various ways .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which may influence their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The solubility of imidazole derivatives in water and other polar solvents suggests that the compound’s action may be influenced by the polarity of its environment .
Análisis Bioquímico
Biochemical Properties
Ethyl 2-(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cAMP-phosphodiesterase, which is crucial for regulating intracellular levels of cyclic AMP . Additionally, it supports adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells . These interactions highlight the compound’s potential in modulating biochemical pathways and influencing physiological processes.
Cellular Effects
Ethyl 2-(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)acetate has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it enhances the biosynthesis of prostacyclin (PGI2), which plays a crucial role in inhibiting platelet aggregation and promoting vasodilation . This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of ethyl 2-(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)acetate involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it acts as an inhibitor for cAMP-phosphodiesterase, thereby increasing intracellular levels of cyclic AMP . This elevation in cyclic AMP levels can lead to various downstream effects, including changes in gene expression and cellular metabolism. Additionally, the compound’s interaction with other enzymes and proteins can result in the modulation of various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 2-(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)acetate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of ethyl 2-(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)acetate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing the biosynthesis of prostacyclin (PGI2) and inhibiting platelet aggregation . At higher doses, it may cause toxic or adverse effects, including alterations in cellular metabolism and gene expression. Threshold effects have been observed, indicating that the compound’s efficacy and safety are dose-dependent.
Metabolic Pathways
Ethyl 2-(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)acetate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a crucial role in its metabolism. For instance, the compound is metabolized by specific enzymes that facilitate its conversion into active metabolites . These metabolic pathways can influence the compound’s overall efficacy and safety, as well as its impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of ethyl 2-(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)acetate within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the compound’s localization and accumulation within specific tissues, thereby influencing its overall efficacy and safety.
Subcellular Localization
The subcellular localization of ethyl 2-(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)acetate is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with other biomolecules and its overall impact on cellular function.
Propiedades
IUPAC Name |
ethyl 2-(3-methyl-2-sulfanylidene-1H-imidazol-4-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-3-12-7(11)4-6-5-9-8(13)10(6)2/h5H,3-4H2,1-2H3,(H,9,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSJWHPBMSSTME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CNC(=S)N1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Phenyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride](/img/structure/B1458886.png)




![2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one hydrochloride](/img/structure/B1458891.png)


![Methyl 1-thia-4-azaspiro[4.4]nonane-3-carboxylate hydrochloride](/img/structure/B1458902.png)





